2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol
Overview
Description
2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol is a complex organic compound that features a bromopyridine moiety linked to a tetrazole ring, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol typically involves multiple steps. One common route starts with the bromination of pyridine derivatives to form 6-bromopyridine intermediates . This intermediate is then subjected to a series of reactions including nucleophilic substitution and cyclization to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol can undergo various chemical reactions including:
Oxidation: The ethanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The bromopyridine moiety can be reduced to form pyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the tetrazole ring.
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile: Contains a nitrile group instead of the ethanol group.
Methyl 2-(6-bromopyridin-2-yl)acetate: Features an ester group instead of the ethanol group.
Uniqueness
2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol is unique due to the presence of both the tetrazole ring and the ethanol group, which can provide distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H10BrN5O |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol |
InChI |
InChI=1S/C9H10BrN5O/c10-8-3-1-2-7(11-8)6-9-12-14-15(13-9)4-5-16/h1-3,16H,4-6H2 |
InChI Key |
OQWWOBJIUWPDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC2=NN(N=N2)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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